molecular formula C14H22N2O2 B1288437 tert-Butyl (2-amino-3-phenylpropyl)carbamate CAS No. 943323-35-1

tert-Butyl (2-amino-3-phenylpropyl)carbamate

Cat. No.: B1288437
CAS No.: 943323-35-1
M. Wt: 250.34 g/mol
InChI Key: ADVSLLRGGNVROC-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-3-phenylpropyl)carbamate is a chemical compound with the molecular formula C14H22N2O2. It is a derivative of carbamate and is often used in organic synthesis and medicinal chemistry. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-amino-3-phenylpropyl)carbamate can be synthesized through several methods. One common method involves the reaction of tert-butyl carbamate with 2-amino-3-phenylpropyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-amino-3-phenylpropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

tert-Butyl (2-amino-3-phenylpropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-3-phenylpropyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes and receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (2-amino-3-phenylpropyl)carbamate
  • This compound

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to other carbamates, it offers a balance of hydrophobic and hydrophilic properties, making it versatile in various chemical and biological applications .

Properties

IUPAC Name

tert-butyl N-(2-amino-3-phenylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVSLLRGGNVROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)NCC(Cc1ccccc1)NC(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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